Cas no 10595-45-6 (2-Propenamide,N-[2-(diethylamino)ethyl]-)

2-Propenamide, N-[2-(diethylamino)ethyl]- is a functional acrylamide derivative featuring a diethylaminoethyl substituent. This compound is primarily utilized in polymer chemistry as a reactive monomer, offering cationic properties due to its tertiary amine group. Its structure enables copolymerization with other acrylamides or acrylic monomers, enhancing charge density and solubility in aqueous systems. The diethylaminoethyl group contributes to improved adhesion and flocculation properties, making it valuable in water treatment, papermaking, and textile applications. Its reactivity in radical polymerization allows for tailored molecular weight and charge distribution in resulting polymers. The compound’s stability and compatibility with various initiators further support its use in specialized industrial formulations.
2-Propenamide,N-[2-(diethylamino)ethyl]- structure
10595-45-6 structure
Product Name:2-Propenamide,N-[2-(diethylamino)ethyl]-
CAS No:10595-45-6
MF:C9H18N2O
MW:170.252022266388
CID:118714
PubChem ID:82750
Update Time:2025-05-19

2-Propenamide,N-[2-(diethylamino)ethyl]- Chemical and Physical Properties

Names and Identifiers

    • 2-Propenamide,N-[2-(diethylamino)ethyl]-
    • N-[2-(diethylamino)ethyl]acrylamide
    • 2-Propenamide, N-(2-(diethylamino)ethyl)-
    • N-((2-Diethylamino)ethyl)acrylamide
    • N-(2-(Diethylamino)ethyl)-2-propenamide
    • N-(2-(Diethylamino)ethyl)acrylamide
    • N-[2-(diethylamino)ethyl]prop-2-enamide
    • N-[2-(Diethylamino)ethyl]propenamide
    • MFCD12091083
    • SCHEMBL109970
    • 135864-45-8
    • EINECS 234-203-2
    • 10595-45-6
    • D5795
    • N-[2-(Diethylamino)ethyl]acrylamide (stabilized with MEHQ)
    • n-(2-(diethylamino)-ethyl) acrylamide
    • NS00023397
    • DTXSID1065136
    • 2-Propenamide, N-[2-(diethylamino)ethyl]-
    • G72656
    • DTXCID6032982
    • CXSANWNPQKKNJO-UHFFFAOYSA-N
    • DEAEA cpd
    • Inchi: 1S/C9H18N2O/c1-4-9(12)10-7-8-11(5-2)6-3/h4H,1,5-8H2,2-3H3,(H,10,12)
    • InChI Key: CXSANWNPQKKNJO-UHFFFAOYSA-N
    • SMILES: O=C(C=C)NCCN(CC)CC

Computed Properties

  • Exact Mass: 170.14204
  • Monoisotopic Mass: 170.142
  • Isotope Atom Count: 0
  • Hydrogen Bond Donor Count: 1
  • Hydrogen Bond Acceptor Count: 2
  • Heavy Atom Count: 12
  • Rotatable Bond Count: 6
  • Complexity: 142
  • Covalently-Bonded Unit Count: 1
  • Defined Atom Stereocenter Count: 0
  • Undefined Atom Stereocenter Count : 0
  • Defined Bond Stereocenter Count: 0
  • Undefined Bond Stereocenter Count: 0
  • Topological Polar Surface Area: 32.3A^2
  • XLogP3: 0.9

Experimental Properties

  • Density: 0.918
  • Boiling Point: 298.6°Cat760mmHg
  • Flash Point: 134.4°C
  • PSA: 32.34

2-Propenamide,N-[2-(diethylamino)ethyl]- Pricemore >>

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Additional information on 2-Propenamide,N-[2-(diethylamino)ethyl]-

Professional Introduction to 2-Propenamide, N-[2-(diethylamino)ethyl] (CAS No. 10595-45-6)

2-Propenamide, N-[2-(diethylamino)ethyl], identified by its Chemical Abstracts Service (CAS) number 10595-45-6, is a compound of significant interest in the field of pharmaceutical chemistry and bioorganic synthesis. This amide derivative features a unique structural motif combining an acrylamide backbone with a diethylaminoethyl side chain, which endows it with distinct chemical and biological properties. The presence of both polar amide and amine functional groups makes this compound a versatile intermediate in the synthesis of various pharmacologically active molecules.

The molecular structure of 2-Propenamide, N-[2-(diethylamino)ethyl] can be represented as C₈H₁₃NO₂, with the amide group (-CONH-) linked to an acrylate moiety (-CH=CHCO-) and a diethylaminoethyl group (-N(C₂H₅)₂CH₂CH₂NH₂). This configuration allows for multiple reaction pathways, including nucleophilic addition, condensation reactions, and coupling processes, making it a valuable building block in medicinal chemistry. The compound’s solubility profile in both polar and non-polar solvents further enhances its utility in synthetic applications.

In recent years, 2-Propenamide, N-[2-(diethylamino)ethyl] has garnered attention due to its potential role in the development of novel therapeutic agents. Researchers have been exploring its derivatives as candidates for treating neurological disorders, inflammation, and infectious diseases. The diethylaminoethyl side chain, in particular, is known to influence pharmacokinetic properties such as bioavailability and tissue distribution. Studies have shown that modifications at this position can modulate receptor binding affinity and metabolic stability.

One of the most compelling aspects of 2-Propenamide, N-[2-(diethylamino)ethyl] is its ability to serve as a precursor for more complex molecules. For instance, researchers have utilized this compound to synthesize potent inhibitors of enzymes involved in cancer progression. The acrylamide core provides a scaffold for further functionalization via palladium-catalyzed cross-coupling reactions or metal-mediated cyclizations. These transformations have led to the discovery of several high-affinity ligands targeting protein kinases and other therapeutic targets.

The pharmacological relevance of 2-Propenamide, N-[2-(diethylamino)ethyl] has been further underscored by computational studies predicting its interaction with biological macromolecules. Molecular docking simulations have revealed that this compound can bind to specific pockets on enzymes and receptors with high precision. Such interactions are critical for designing drugs that exhibit selective toxicity toward pathological conditions while minimizing side effects. The diethylamino group’s ability to form hydrogen bonds and hydrophobic interactions has been particularly highlighted in these studies.

Recent advancements in synthetic methodologies have expanded the utility of 2-Propenamide, N-[2-(diethylamino)ethyl] beyond traditional pharmaceutical applications. Transition-metal-catalyzed reactions have enabled the construction of complex cyclic frameworks incorporating this motif. For example, intramolecular cyclizations using palladium or copper catalysts have yielded heterocyclic compounds with promising biological activities. These derivatives are being evaluated for their potential as antimicrobial agents and anti-inflammatory drugs.

The role of 2-Propenamide, N-[2-(diethylamino)ethyl] in drug discovery has also been complemented by green chemistry approaches. Researchers have developed solvent-free or minimally solvent conditions for synthesizing its derivatives using microwave-assisted or flow chemistry techniques. These methods not only improve reaction efficiency but also reduce waste generation, aligning with sustainable pharmaceutical practices. Such innovations highlight the compound’s adaptability to modern synthetic paradigms.

In conclusion, 2-Propenamide, N-[2-(diethylamino)ethyl] (CAS No. 10595-45-6) represents a fascinating compound with broad applications in medicinal chemistry and bioorganic synthesis. Its unique structural features enable diverse chemical transformations and biological interactions, making it a valuable tool for developing novel therapeutics. As research continues to uncover new synthetic strategies and pharmacological insights, this compound is poised to remain at the forefront of drug discovery efforts.

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